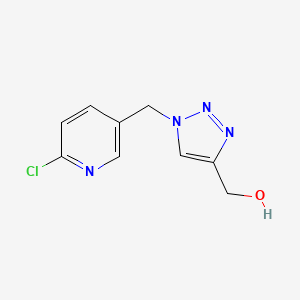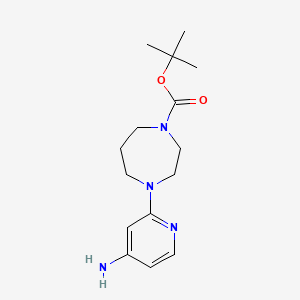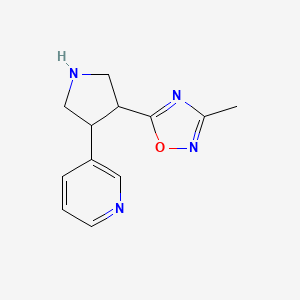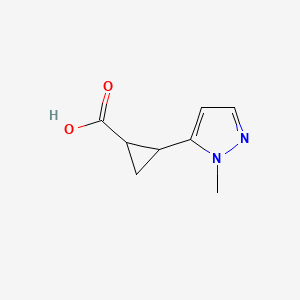
5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid
描述
5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid is a heterocyclic compound that features an isoxazole ring substituted with an ethyl group at the 5-position, a 3-methylthiophen-2-yl group at the 3-position, and a carboxylic acid group at the 4-position. Isoxazole derivatives are known for their diverse biological activities and are often found in various pharmaceuticals and agrochemicals .
作用机制
Target of Action
These drugs bind to biological targets based on their chemical diversity .
Mode of Action
It is known that the isoxazole moiety in drugs can interact with biological targets, leading to various therapeutic effects .
Biochemical Pathways
Isoxazole-containing drugs are known to influence various biochemical pathways due to their diverse chemical structures .
Result of Action
Drugs containing the isoxazole moiety are known to have significant biological effects .
生化分析
Biochemical Properties
5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme . For example, it may bind to the active site of an enzyme, altering its activity and thus influencing the overall metabolic flux. Additionally, this compound can interact with proteins involved in cell signaling pathways, affecting the transmission of signals within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it may affect the phosphorylation status of key signaling proteins, thereby altering the downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes . These changes can subsequently affect cellular metabolism, potentially altering the production and utilization of metabolic intermediates.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules such as enzymes and proteins . For example, this compound may bind to the active site of an enzyme, inhibiting its activity and thus affecting the overall metabolic pathway. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the expression levels of specific genes, ultimately influencing cellular function and metabolism.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies . For instance, the compound may degrade over time, leading to a decrease in its biological activity. Additionally, long-term exposure to this compound may result in adaptive changes in cellular function, such as alterations in gene expression or metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways or enhancement of cellular function . At higher doses, it may cause toxic or adverse effects, such as inhibition of essential enzymes or disruption of cellular processes . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . For example, it may act as a substrate or inhibitor for specific enzymes, influencing the overall metabolic flux and the levels of metabolic intermediates . Additionally, the compound may affect the activity of cofactors, further modulating the metabolic pathways in which it is involved .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its biological activity . For instance, binding to specific transporters may facilitate the uptake of the compound into cells, while interactions with binding proteins may affect its distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, localization to the mitochondria may enhance its effects on cellular metabolism, while targeting to the nucleus may influence gene expression . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3+2) cycloaddition of nitrile oxides with alkynes. The nitrile oxide can be generated in situ from a hydroximoyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of eco-friendly catalysts and reagents, such as organocatalysts, to facilitate the cycloaddition reactions .
化学反应分析
Types of Reactions
5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Isoxazolines.
Substitution: Halogenated thiophene derivatives.
科学研究应用
5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
相似化合物的比较
Similar Compounds
Isoxazole: The parent compound with a simple isoxazole ring.
3-Methylthiophene: A thiophene derivative with a methyl group at the 3-position.
Isoxazole-4-carboxylic acid: An isoxazole derivative with a carboxylic acid group at the 4-position.
Uniqueness
5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the thiophene and isoxazole rings enhances its potential for diverse applications in medicinal chemistry and agrochemicals .
属性
IUPAC Name |
5-ethyl-3-(3-methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-3-7-8(11(13)14)9(12-15-7)10-6(2)4-5-16-10/h4-5H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHMAVUHQOHSQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=C(C=CS2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1434388.png)
![N,N-diethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine](/img/structure/B1434389.png)
![N-Cyclopropyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1434391.png)
![4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1434392.png)

![6-chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434395.png)
![6-methyl-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434396.png)
![4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine](/img/structure/B1434397.png)


![(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride](/img/structure/B1434402.png)
